P2X3 Receptor Antagonism: Direct Functional Activity Comparison in Xenopus Oocyte Assays
2-Pyridin-3-yl-azepane demonstrates functional antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 value of 80 nM [1]. In contrast, structurally related P2X3 antagonists bearing different substitution patterns, such as compound CHEMBL5173780, exhibit significantly weaker antagonism with an IC50 of 4,680 nM in human P2X3 cell-based assays [2]. This represents an approximately 58-fold difference in potency, though direct cross-species and assay format comparisons should be interpreted with caution.
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | CHEMBL5173780 (structurally related P2X3 antagonist): IC50 = 4,680 nM |
| Quantified Difference | ~58-fold higher potency for target compound (cross-study comparable; note different species and assay formats) |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes, tested at 10 µM; Comparator: Human P2X3 in cell-based assay |
Why This Matters
The nanomolar P2X3 antagonism of 2-Pyridin-3-yl-azepane makes it a compelling starting point for pain and inflammatory disease programs, distinguishing it from less potent pyridine-azepane analogs.
- [1] BindingDB. PrimarySearch_ki: BDBM50118219. EC50: 80 nM for rat P2X3 antagonist activity. 2012. View Source
- [2] BindingDB. BDBM50592275 (CHEMBL5173780): IC50 = 4.68E+3 nM for human P2X3 antagonist activity. 2023. View Source
